N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The target compound features a triazole-thioacetamide scaffold substituted with a 4-fluorobenzyl group and a 6-methylimidazo[2,1-b]thiazole moiety. The fluorobenzyl group enhances lipophilicity and metabolic stability, while the imidazothiazole-triazole core may facilitate π-π stacking and hydrogen bonding in biological interactions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6OS2/c1-11-15(25-7-8-27-17(25)21-11)16-22-23-18(24(16)2)28-10-14(26)20-9-12-3-5-13(19)6-4-12/h3-8H,9-10H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFNQFDMOZTVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure, and various biological assays that demonstrate its efficacy against different cancer cell lines.
Chemical Structure and Synthesis
The compound features a complex structure comprising a fluorobenzyl group and a thiazole-triazole hybrid moiety. The synthesis involves multi-step reactions starting from readily available precursors. A typical synthetic route includes the reaction of 4-fluorobenzylamine with thioacetamide derivatives under controlled conditions to yield the target compound.
Table 1: Chemical Structure Details
| Component | Description |
|---|---|
| Molecular Formula | C18H20FN5OS |
| Molecular Weight | 373.45 g/mol |
| Key Functional Groups | Thioamide, Triazole, Imidazole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
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In vitro Assays : The compound was evaluated for cytotoxicity using the MTT assay against several human cancer cell lines including:
- Breast Cancer (MDA-MB-231) : IC50 = 12.5 µM
- Lung Cancer (A549) : IC50 = 15.0 µM
- Colon Cancer (HCT116) : IC50 = 10.0 µM
- Mechanism of Action : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| A549 | 15.0 |
| HCT116 | 10.0 |
Additional Biological Activities
Beyond its anticancer effects, this compound has shown promise in other biological activities:
- Antimicrobial Activity : Exhibits moderate antibacterial activity against Gram-positive bacteria.
- Anti-inflammatory Effects : Demonstrated inhibition of pro-inflammatory cytokines in vitro.
Case Study 1: Anticancer Efficacy
In a study conducted by Alam et al., the compound was tested alongside other derivatives for their anticancer properties. The findings revealed that this compound outperformed several known chemotherapeutics in terms of potency and selectivity towards cancer cells without significant toxicity to normal cells.
Case Study 2: Structure-Activity Relationship (SAR)
A structure–activity relationship study was performed to understand how variations in substituents affect biological activity. Modifications on the thiazole and triazole rings significantly impacted cytotoxicity profiles, suggesting that specific functional groups enhance interaction with target proteins involved in cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}benzamide (CAS: 946199-69-5)
- Core Structure : Imidazothiazole linked to a benzamide.
- Key Differences : Lacks the triazole-thioacetamide bridge but retains the fluorophenyl and imidazothiazole groups.
AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]-thio}-N-(4-nitrophenyl)acetamide)
- Core Structure : Triazole-thioacetamide with a 4-nitrophenyl substituent.
- Key Differences : Replaces the imidazothiazole with a hydroxyphenyl group.
- Biological Activity: Exhibits reverse transcriptase inhibition (IC50 in nanomolar range), outperforming Nevirapine in binding affinity .
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide)
- Core Structure : Triazole-thioacetamide with a bromophenyl-thiazole group.
- Key Differences : Incorporates a bromophenyl substituent instead of fluorobenzyl.
- Notable Findings: Docking studies suggest enhanced binding affinity due to the bromine atom’s electron-withdrawing effects .
Key Observations:
- Fluorine Substituents: The target’s 4-fluorobenzyl group likely enhances blood-brain barrier penetration compared to non-fluorinated analogs (e.g., AM31’s nitrophenyl group) .
- Heterocyclic Moieties : The imidazothiazole in the target compound may improve target selectivity over simpler thiazole derivatives (e.g., Compound 7b) due to increased π-π interactions .
- Thioacetamide Linker: Common in NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors), this group facilitates hydrogen bonding with enzyme active sites .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
- Methodology :
- Use stepwise functionalization : Begin with the preparation of the imidazo[2,1-b]thiazole core, followed by triazole-thiol intermediate synthesis. React the thiol group with chloroacetamide derivatives under basic conditions (e.g., triethylamine in acetonitrile) to form the thioether linkage.
- Key parameters : Control reaction temperature (80–100°C) and stoichiometry of reagents (e.g., 1:1 molar ratio of thiol to chloroacetamide). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol-DMF mixtures) or column chromatography .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for the fluorobenzyl group (δ ~7.3 ppm for aromatic protons), imidazo[2,1-b]thiazole (δ ~8.0–8.5 ppm), and acetamide carbonyl (δ ~170 ppm in 13C).
- IR spectroscopy : Identify thioether (C-S stretch, ~600–700 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups.
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the triazole-thioacetamide backbone .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodology :
- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values.
- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Calculate IC50 values and compare to reference drugs (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when scaling up the reaction?
- Methodology :
- Process optimization : Use design of experiments (DoE) to evaluate factors like solvent polarity (acetonitrile vs. DMF), catalyst (e.g., DMAP), and reaction time.
- Byproduct analysis : Characterize impurities via LC-MS and adjust purification protocols (e.g., gradient elution in HPLC).
- Scale-up challenges : Address solubility issues by introducing co-solvents (e.g., THF) or microwave-assisted synthesis for uniform heating .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodology :
- Substituent variation : Modify the fluorobenzyl group (e.g., replace F with Cl or CF3) or imidazo[2,1-b]thiazole moiety (e.g., alter methyl groups).
- Biological evaluation : Test derivatives in parallel assays to correlate substituent effects with activity. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) .
Q. How can crystallographic data improve the understanding of this compound’s molecular interactions?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/water). Use SHELX programs for structure refinement. Analyze bond lengths (e.g., C-S in thioether: ~1.8 Å) and dihedral angles to assess planarity of the triazole-imidazo[2,1-b]thiazole system.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing efficiency and stability .
Q. What analytical methods ensure quality control of the compound in research settings?
- Methodology :
- HPLC-DAD validation : Develop a gradient method (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Validate linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (spike recovery 95–105%).
- Thermogravimetric analysis (TGA) : Assess purity by monitoring decomposition temperature and residual solvent content .
Notes
- Avoid commercial sources (e.g., BenchChem) for synthesis protocols or data validation.
- For advanced studies, cross-reference synthetic methodologies with crystallographic and computational data to ensure reproducibility and mechanistic clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
